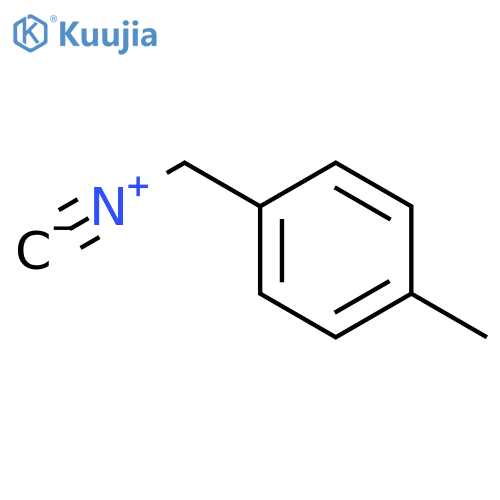Cas no 39495-97-1 (1-(ISOCYANOMETHYL)-4-METHYLBENZENE)

39495-97-1 structure
商品名:1-(ISOCYANOMETHYL)-4-METHYLBENZENE
1-(ISOCYANOMETHYL)-4-METHYLBENZENE 化学的及び物理的性質
名前と識別子
-
- 1-(ISOCYANOMETHYL)-4-METHYLBENZENE
- 4-METHYLBENZYLISOCYANIDE
- p-methylbenzyl isocyanide
- p-tolylmethyl isocyanide
- TOS-BB-0801
- tosylmethylisocyanide
- AKOS006276623
- 39495-97-1
- MFCD02664586
- SCHEMBL4890253
- G71795
- DS-020553
- DTXSID20374912
- Benzene, 1-(isocyanomethyl)-4-methyl-
- EN300-1857249
-
- MDL: MFCD02664586
- インチ: InChI=1S/C9H9N/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1H3
- InChIKey: HGHYFKUMLWEAMR-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C[N+]#[C-]
計算された属性
- せいみつぶんしりょう: 131.07300
- どういたいしつりょう: 131.073499291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 4.4Ų
じっけんとくせい
- PSA: 0.00000
- LogP: 1.64500
1-(ISOCYANOMETHYL)-4-METHYLBENZENE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 021083-1g |
4-Methylbenzylisocyanide |
39495-97-1 | 1g |
£312.00 | 2022-03-01 | ||
| Enamine | EN300-1857249-0.1g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 0.1g |
$342.0 | 2023-09-18 | ||
| Enamine | EN300-1857249-0.25g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 0.25g |
$487.0 | 2023-09-18 | ||
| Enamine | EN300-1857249-1.0g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1857249-2.5g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 2.5g |
$1931.0 | 2023-09-18 | ||
| 1PlusChem | 1P00BZ37-100mg |
1-(ISOCYANOMETHYL)-4-METHYLBENZENE |
39495-97-1 | 98% | 100mg |
$126.00 | 2024-05-03 | |
| eNovation Chemicals LLC | Y0990354-5g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 95% | 5g |
$1800 | 2025-02-21 | |
| Enamine | EN300-1857249-5.0g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1857249-0.05g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 0.05g |
$229.0 | 2023-09-18 | ||
| Enamine | EN300-1857249-0.5g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 0.5g |
$768.0 | 2023-09-18 |
1-(ISOCYANOMETHYL)-4-METHYLBENZENE 関連文献
-
Pei Xu,Tong-Hao Zhu,Tian-Qi Wei,Shun-Yi Wang,Shun-Jun Ji RSC Adv. 2016 6 32467
-
Kristin Paragian,Bowen Li,Morgan Massino,Srinivas Rangarajan Mol. Syst. Des. Eng. 2020 5 1658
39495-97-1 (1-(ISOCYANOMETHYL)-4-METHYLBENZENE) 関連製品
- 10340-91-7(Benzyl Isocyanide)
- 602261-96-1(3-Methylbenzyl Isocyanide)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
推奨される供給者
atkchemica
(CAS:39495-97-1)1-(ISOCYANOMETHYL)-4-METHYLBENZENE

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ